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Compound of Interest

Compound Name: Formamidine

Cat. No.: B1211174 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Formamidine hydrochloride (CH₅N₂·HCl) is a valuable reagent and intermediate in organic

synthesis, particularly in the preparation of heterocyclic compounds such as imidazoles and

pyrimidines, which are core structures in many pharmaceutical agents. It also finds application

in the synthesis of materials for perovskite solar cells.[1] This document provides detailed

protocols for various methods of synthesizing formamidine hydrochloride, offering a

comparative overview of different synthetic routes.

Physicochemical Data
Property Value Reference

Molecular Formula CH₅ClN₂ [2]

Molecular Weight 80.52 g/mol

Appearance White to off-white solid [1][2]

Melting Point 84-87 °C [2]

Solubility Soluble in ethanol [1][2]
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Several synthetic routes to formamidine hydrochloride have been reported. The selection of a

particular method may depend on the availability of starting materials, desired scale, and safety

considerations. It is important to note that formamidine hydrochloride is known to be extremely

deliquescent, requiring careful handling to avoid exposure to atmospheric moisture.[3]

Method 1: From Methyl Formate and Hydrogen Chloride
This method involves the direct reaction of methyl formate with hydrogen chloride.

Experimental Protocol:

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0 °C),

add 10 g of methyl formate (99%).[1]

Slowly add 20 ml of hydrogen chloride (57 wt% in water) to the stirred methyl formate.[1]

Continue stirring the reaction mixture in the ice bath for 30 minutes. The formation of a brown

precipitate may be observed.[1]

After 30 minutes, remove the flask from the ice bath and evaporate the solvent using a rotary

evaporator at 60 °C.[1]

Wash the resulting solid precipitate several times with ether. A Soxhlet extractor can be used

for this purpose.[1]

Recrystallize the washed solid from anhydrous ethanol.[1]

Filter the white precipitate and dry it under vacuum to obtain the final product.[1]

Quantitative Data:
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Parameter Value Reference

Starting Materials
Methyl formate, Hydrogen

chloride
[1]

Reaction Temperature 0 °C [1]

Reaction Time 30 minutes [1]

Purification
Washing with ether,

Recrystallization from ethanol
[1]

Reaction Pathway:

Methyl Formate

Intermediate

+ HCl

Hydrogen Chloride

Formamidine Hydrochloride

+ NH3 (from reaction)

Click to download full resolution via product page

Caption: Reaction of Methyl Formate with HCl.

Method 2: From Formamidine Acetate and Hydrogen
Chloride
This protocol is a two-step process where formamidine acetate is first synthesized and then

converted to formamidine hydrochloride.

Part A: Synthesis of Formamidine Acetate
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In a three-necked flask equipped with a condenser and a gas inlet tube, heat a mixture of

30.0 g of ethyl orthoformate and 16.4 g of glacial acetic acid to boiling (oil bath at 130-135

°C).[4]

Pass a rapid stream of dry ammonia through the boiling mixture.[4]

After 30 minutes, formamidine acetate will begin to separate from the boiling mixture.[4]

Continue the ammonia stream for another 15 minutes, then stop the ammonia flow and set

the condenser for distillation.[4]

Slowly distill off the ethanol at an oil-bath temperature of 155-160 °C until the temperature of

the condensing vapor drops below 75 °C.[4]

Cool the mixture to 20 °C and filter the collected white crystals.[4]

Wash the crystals with ethanol followed by ether.[4]

Part B: Conversion to Formamidine Hydrochloride

Dissolve the synthesized formamidine acetate in ethanol.[4]

Pass dry hydrogen chloride gas through the ethanolic solution.[4]

Add ether to the solution to precipitate the formamidine hydrochloride.[4]

Filter the precipitate to obtain formamidine hydrochloride.[4]

Quantitative Data (for Formamidine Acetate Synthesis):
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Parameter Value Reference

Starting Materials
Ethyl orthoformate, Glacial

acetic acid, Ammonia
[4]

Reaction Temperature 130-160 °C [4]

Yield (Formamidine Acetate) 84.2% [4]

Melting Point (Formamidine

Acetate)
162-164 °C [3]

Reaction Pathway:

Step 1: Formamidine Acetate Synthesis

Step 2: Conversion to Hydrochloride

Ethyl Orthoformate

Formamidine Acetate

Acetic Acid Ammonia

Formamidine Hydrochloride

+ HCl

Hydrogen Chloride

Click to download full resolution via product page

Caption: Two-step synthesis via formamidine acetate.

Method 3: From Hydrogen Cyanide (Pinner Synthesis)
This is a classical method for preparing amidines, known as the Pinner synthesis. It involves

the reaction of a nitrile with an alcohol in the presence of hydrogen chloride to form an imido
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ether hydrochloride, which is then treated with ammonia. This method is mentioned as a

historical route and requires caution due to the use of highly toxic hydrogen cyanide.[3][5]

Experimental Protocol (General Pinner Synthesis for Acetamidine Hydrochloride, adaptable for

Formamidine):

Pass dry hydrogen chloride gas into a cooled solution of hydrogen cyanide in absolute

ethanol until saturation.[6] This forms the ethyl formido ether hydrochloride.

Allow the mixture to stand until a solid mass of the imido ether hydrochloride crystals forms,

which may take several days.[6]

Break up the solid crystalline mass and grind it to a paste with absolute ethanol.[6]

Treat the paste with an excess of an alcoholic ammonia solution. Ammonium chloride will

precipitate.[6]

After stirring for several hours, filter off the ammonium chloride.[6]

Evaporate the filtrate to a smaller volume and cool to crystallize the formamidine
hydrochloride.[6]

Quantitative Data (Illustrative from Acetamidine Synthesis):

Parameter Value Reference

Starting Materials
Acetonitrile, Ethanol, Hydrogen

chloride, Ammonia
[6]

Yield (Acetamidine HCl) 80-91% [6]

Note

Yields for formamidine

hydrochloride via this route

may vary.

Reaction Pathway:
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Step 1: Imido Ether Formation

Step 2: Amination

Hydrogen Cyanide

Ethyl Formido Ether
Hydrochloride

Ethanol Hydrogen Chloride

Formamidine Hydrochloride

+ Ammonia

Ammonia

Click to download full resolution via product page

Caption: Pinner synthesis of formamidine hydrochloride.

Safety and Handling
Formamidine hydrochloride is a combustible solid and should be handled with care. It is

advisable to wear personal protective equipment such as a dust mask, eye shields, and gloves.

Due to its deliquescent nature, it should be stored in a tightly sealed container, and care should

be taken to minimize its exposure to moisture.[3] When working with toxic reagents like

hydrogen cyanide, all operations must be conducted in a well-ventilated fume hood with

appropriate safety measures in place.

Conclusion
The synthesis of formamidine hydrochloride can be achieved through various methods, each

with its own advantages and disadvantages. The choice of method will be dictated by factors

such as the availability and toxicity of starting materials, reaction conditions, and desired yield.

The protocols provided herein offer detailed procedures for several common synthetic routes,

enabling researchers to select the most suitable method for their specific needs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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